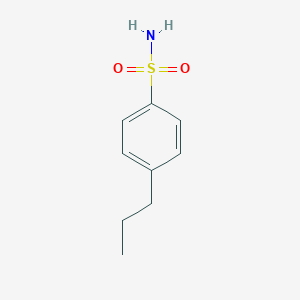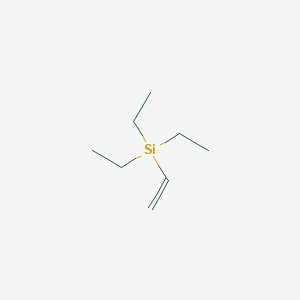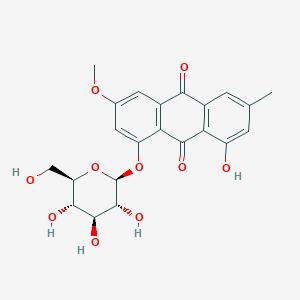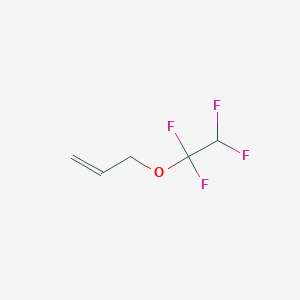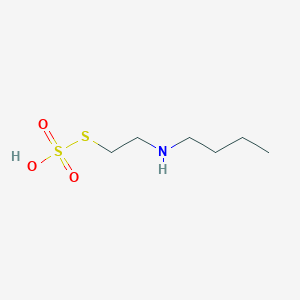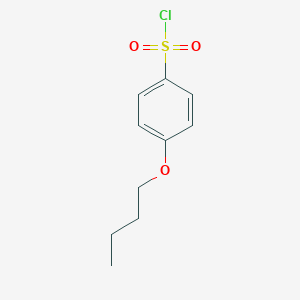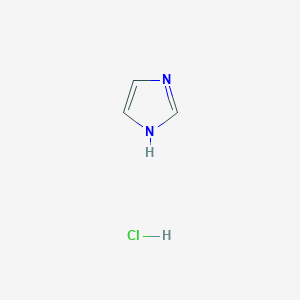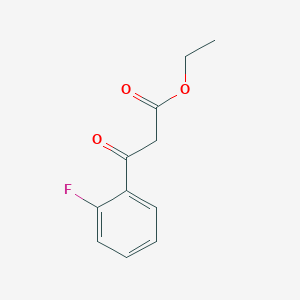
3-Methyl-1,4-heptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,4-heptadiene is a chemical compound that belongs to the family of dienes. It is commonly used in organic synthesis as a building block for the synthesis of complex organic molecules. This compound is also known as diisopropenylmethane, and its chemical formula is C8H14.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-1,4-heptadiene is not fully understood. However, it is believed that this compound acts as a diene in various chemical reactions. It can undergo Diels-Alder reactions with dienophiles to form cyclohexene derivatives. It can also undergo radical reactions to form various organic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methyl-1,4-heptadiene are not well studied. However, it is known that this compound is toxic and can cause skin irritation and respiratory problems if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-1,4-heptadiene in lab experiments is its ability to act as a diene in various chemical reactions. This makes it a useful building block for the synthesis of complex organic molecules. However, its toxicity and potential health hazards make it difficult to handle and require proper safety measures.
Direcciones Futuras
There are several future directions for the use of 3-Methyl-1,4-heptadiene in scientific research. One of the areas of interest is the development of new materials such as polymers and resins. This compound can also be used in the synthesis of natural products and pharmaceuticals. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
3-Methyl-1,4-heptadiene is a chemical compound that is widely used in scientific research for the synthesis of complex organic molecules. It can be synthesized through various methods and has several potential applications in the fields of materials science, pharmaceuticals, and agrochemicals. However, its toxicity and potential health hazards require proper safety measures when handling. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-Methyl-1,4-heptadiene can be achieved through various methods. One of the most common methods is the elimination reaction of 2,3-dibromopropene. This reaction is carried out in the presence of a strong base such as potassium tert-butoxide, resulting in the formation of 3-Methyl-1,4-heptadiene. Another method involves the reaction of 2,3-dibromobutane with magnesium to form 3-Methyl-1,4-heptadiene.
Aplicaciones Científicas De Investigación
3-Methyl-1,4-heptadiene is widely used in scientific research for the synthesis of complex organic molecules. This compound is used as a building block for the synthesis of various natural products, pharmaceuticals, and agrochemicals. It is also used in the development of new materials such as polymers and resins.
Propiedades
Número CAS |
1603-01-6 |
|---|---|
Nombre del producto |
3-Methyl-1,4-heptadiene |
Fórmula molecular |
C8H14 |
Peso molecular |
110.2 g/mol |
Nombre IUPAC |
(4E)-3-methylhepta-1,4-diene |
InChI |
InChI=1S/C8H14/c1-4-6-7-8(3)5-2/h5-8H,2,4H2,1,3H3/b7-6+ |
Clave InChI |
FBJNXQPYIFUANI-VOTSOKGWSA-N |
SMILES isomérico |
CC/C=C/C(C)C=C |
SMILES |
CCC=CC(C)C=C |
SMILES canónico |
CCC=CC(C)C=C |
Sinónimos |
3-Methyl-1,4-heptadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



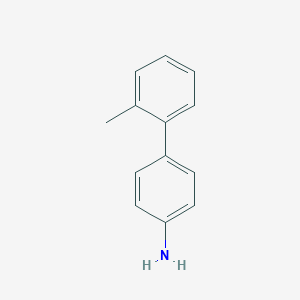
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
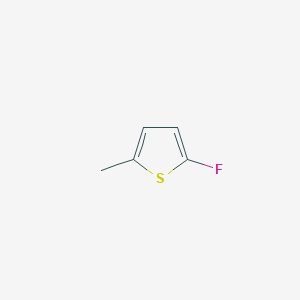
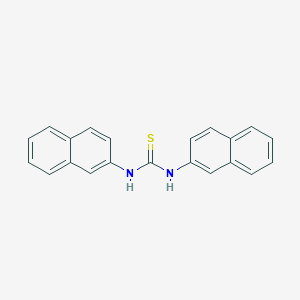
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)

